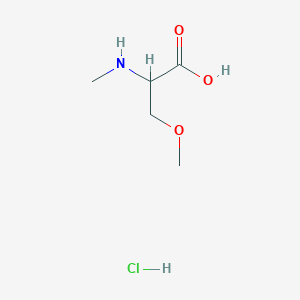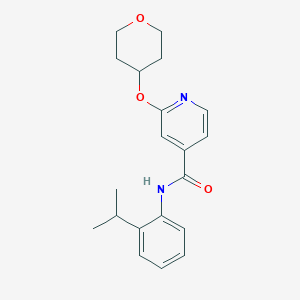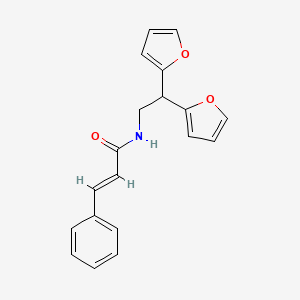![molecular formula C22H21N5O3S B2368457 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 852436-74-9](/img/structure/B2368457.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has been used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Synthesis Analysis
The synthesis of similar compounds involves primarily four routes . One of these routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .
Molecular Structure Analysis
The triazole ring in similar compounds is planar, whereas the thiadiazine may be regarded as having a half-chair conformation . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by the presence of a carboxamide functionality in the composition of organic molecules . This functionality was found to be essential in many clinically approved synthetic and naturally derived drugs .
Applications De Recherche Scientifique
Anticancer Potential
Antiproliferative Activities : Compounds related to the chemical structure of interest have been investigated for their antiproliferative activities against various human cancer cell lines. Some of these compounds showed potent activities and were further tested for acute oral toxicity and inhibitory activity against specific targets like PI3Ks and mTOR. For example, Xiao-meng Wang et al. (2015) found that alkylurea moiety replacement in a similar compound resulted in retained antiproliferative activity with reduced toxicity (Wang et al., 2015).
Inhibition of Cancer Cell Lines : G. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of a similar chemical structure and tested them for inhibition activity against the HCT 116 cancer cell line, demonstrating promising anticancer potential (Kumar et al., 2019).
Antimicrobial and Antiviral Activities
Antimicrobial Activities : Compounds with a similar structure have been evaluated for their antimicrobial activities. For instance, Azza M. El‐Kazak et al. (2013) synthesized polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, demonstrating antimicrobial activity (El‐Kazak et al., 2013).
Antiviral Properties : A. H. Shamroukh and Mohamed. A. Ali (2008) reported that certain novel 3‐S‐substituted‐6‐phenyl‐[1,2,4]triazolo[4,3‐b]pyridazine derivatives showed promising antiviral activity against hepatitis‐A virus (HAV) (Shamroukh & Ali, 2008).
Antituberculosis and Antifungal Activities
Antituberculosis Agents : Qile Xu et al. (2016) synthesized a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents, showing potential for antituberculosis applications (Xu et al., 2016).
Antifungal Agents : S. Sanad et al. (2021) synthesized thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones, which demonstrated significant antibacterial activity, particularly against Gram-positive bacterial strains, and potential as MRSA and VRE inhibitors (Sanad et al., 2021).
Mécanisme D'action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is involved in several cellular processes, including cell cycle progression, differentiation, and apoptosis .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, which is essential for its function . The inhibition of PCAF can disrupt its role in gene expression, leading to potential therapeutic effects .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways related to gene expression. PCAF is known to acetylate histones, which can alter chromatin structure and regulate gene transcription . By inhibiting PCAF, the compound can potentially influence these pathways and their downstream effects .
Pharmacokinetics
For instance, triazoloquinazoline derivatives have been investigated for their anticancer activity, and some have shown promising results . .
Result of Action
The result of the compound’s action is the inhibition of PCAF, which can lead to changes in gene expression . This can potentially have therapeutic effects, particularly in the context of diseases where PCAF plays a role, such as cancer .
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-30-16-10-8-15(9-11-16)22-25-24-19-12-13-21(26-27(19)22)31-14-20(28)23-17-6-4-5-7-18(17)29-2/h4-13H,3,14H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRINXFMPXVKEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2368374.png)
![N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2368376.png)
![2-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368379.png)

![6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2368381.png)
![1-(3-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368383.png)




![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2368390.png)
![2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368391.png)
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2368393.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2368394.png)